molecular formula C8H5BrN2O B6270729 4-bromo-1,2-dihydro-1,6-naphthyridin-2-one CAS No. 72668-51-0

4-bromo-1,2-dihydro-1,6-naphthyridin-2-one

Cat. No.: B6270729
CAS No.: 72668-51-0
M. Wt: 225
InChI Key:
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Description

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,2-dihydro-1,6-naphthyridin-2-one can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with an appropriate brominated precursor under specific conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and a catalyst like palladium on carbon. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines .

Scientific Research Applications

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one
  • 6-Bromo-3,4-dihydro-1,8-naphthyridin-2-one

Uniqueness

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic versatility .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1,2-dihydro-1,6-naphthyridin-2-one involves the condensation of 2-aminonicotinic acid with ethyl bromoacetate, followed by cyclization and subsequent deprotection.", "Starting Materials": [ "2-aminonicotinic acid", "ethyl bromoacetate", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminonicotinic acid (1.0 g, 8.0 mmol) in acetic acid (10 mL) and add ethyl bromoacetate (1.5 g, 8.8 mmol) dropwise with stirring.", "Step 2: Heat the reaction mixture at 80°C for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide (1.0 g, 25.0 mmol) in water (10 mL).", "Step 4: Stir the reaction mixture at room temperature for 1 hour.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in ethanol (10 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) in water (5 mL).", "Step 8: Heat the reaction mixture at reflux for 2 hours.", "Step 9: Cool the reaction mixture to room temperature and acidify with acetic acid (1.0 mL).", "Step 10: Filter the precipitated solid and wash with water (2 x 10 mL) to obtain the desired product as a yellow solid (0.8 g, 60% yield)." ] }

CAS No.

72668-51-0

Molecular Formula

C8H5BrN2O

Molecular Weight

225

Purity

90

Origin of Product

United States

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